molecular formula C6H12N2 B12802438 N,N,3,3-tetramethylazirin-2-amine CAS No. 54856-83-6

N,N,3,3-tetramethylazirin-2-amine

Cat. No.: B12802438
CAS No.: 54856-83-6
M. Wt: 112.17 g/mol
InChI Key: OQEINIBVOPRVOG-UHFFFAOYSA-N
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Description

N,N,3,3-tetramethylazirin-2-amine is an organic compound with the molecular formula C6H12N2 It is characterized by its aziridine ring, which is a three-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3,3-tetramethylazirin-2-amine typically involves the reaction of appropriate amines with aziridine derivatives. One common method includes the reaction of N,N-dimethylamine with 2-chloro-3,3-dimethylaziridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N,3,3-tetramethylazirin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,3,3-tetramethylazirin-2-one, while substitution reactions can produce a variety of substituted aziridine derivatives.

Scientific Research Applications

N,N,3,3-tetramethylazirin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N,N,3,3-tetramethylazirin-2-amine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The aziridine ring can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylaziridine: Similar in structure but lacks the additional methyl groups on the aziridine ring.

    3,3-dimethylaziridine: Contains the same aziridine ring but with different substituents.

    N,N-diethylaziridine: Another aziridine derivative with different alkyl groups.

Uniqueness

N,N,3,3-tetramethylazirin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other aziridine derivatives may not be suitable.

Properties

CAS No.

54856-83-6

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

N,N,3,3-tetramethylazirin-2-amine

InChI

InChI=1S/C6H12N2/c1-6(2)5(7-6)8(3)4/h1-4H3

InChI Key

OQEINIBVOPRVOG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=N1)N(C)C)C

Origin of Product

United States

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